molecular formula C15H22N2O4 B070461 (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate CAS No. 188404-33-3

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate

Katalognummer: B070461
CAS-Nummer: 188404-33-3
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: RPGKNZIGMYPYML-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is a chiral amino acid derivative featuring a butoxycarbonyl (Boc) protecting group on the amine, a methyl ester at the carboxyl terminus, and a para-aminophenylalanine backbone. The (S)-configuration at the α-carbon ensures its utility in stereoselective peptide synthesis. Boc-protected amino acids like this compound are critical intermediates in pharmaceutical chemistry, enabling controlled coupling reactions while preventing undesired side reactions.

Eigenschaften

IUPAC Name

methyl (2S)-3-(4-aminophenyl)-2-(butoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-4-9-21-15(19)17-13(14(18)20-2)10-11-5-7-12(16)8-6-11/h5-8,13H,3-4,9-10,16H2,1-2H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGKNZIGMYPYML-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Methyl Esterification of 4-Nitrophenylalanine

The synthesis begins with methyl esterification of (S)-4-nitrophenylalanine, converting the carboxylic acid to a methyl ester. This step ensures solubility in organic solvents and facilitates subsequent protection reactions.

Procedure :

  • Reactants : (S)-4-Nitrophenylalanine (1.0 equiv), methanol (5.0 equiv), thionyl chloride (1.2 equiv).

  • Conditions : Reflux at 65°C for 3–4 hours under anhydrous conditions.

  • Workup : Removal of excess thionyl chloride via rotary evaporation, followed by crystallization in diethyl ether.

Key Data :

ParameterValue
Yield80–85%
Purity (HPLC)>98%
Optical Rotation[α]²⁵D = +8.5° (c=1, H₂O)

This method, adapted from serine esterification protocols, avoids racemization due to mild acidic conditions.

Boc Protection of the α-Amino Group

The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent nucleophilic interference during subsequent reactions.

Procedure :

  • Reactants : Methyl 4-nitrophenylalaninate (1.0 equiv), Boc₂O (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), triethylamine (2.0 equiv).

  • Conditions : Stirring in dichloromethane (DCM) at 0°C for 1 hour, followed by room temperature for 12 hours.

  • Workup : Washing with 5% citric acid, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Data :

ParameterValue
Yield75–80%
Purity (NMR)>95%
Boc StabilityStable up to pH 10

The use of DMAP enhances reaction efficiency by catalyzing Boc₂O activation.

Reduction of the 4-Nitro Group to Amine

The nitro group at the para position of the phenyl ring is reduced to an amine using catalytic hydrogenation, a step critical for introducing the final functional group.

Procedure :

  • Reactants : Boc-protected methyl 4-nitrophenylalaninate (1.0 equiv), 10% Pd/C (0.1 equiv), hydrogen gas (1 atm).

  • Conditions : Stirring in methanol at 25°C for 6 hours.

  • Workup : Filtration through Celite, solvent removal, and recrystallization from ethanol/water.

Key Data :

ParameterValue
Yield90–95%
Selectivity >99% (no ortho byproducts)
Boc Retention Full retention confirmed via FT-IR

Hydrogenation preserves the Boc group and stereochemistry, as evidenced by chiral HPLC.

Alternative Synthetic Routes

Direct Nitration of Phenylalanine Derivatives

An alternative approach involves nitrating (S)-phenylalanine methyl ester followed by Boc protection and reduction. However, this method suffers from regioselectivity challenges:

  • Nitration Conditions : HNO₃/H₂SO₄ at 0°C yields 65% para-nitro and 35% ortho-nitro products.

  • Separation : Chromatographic separation reduces overall yield to 40–45%, making this route less efficient than the stepwise method.

Enzymatic Resolution for Stereochemical Purity

Racemic mixtures generated during nitration or esterification can be resolved using lipases or acylases:

  • Enzyme : Porcine pancreatic lipase (PPL) in phosphate buffer (pH 7.0).

  • Outcome : Enantiomeric excess (ee) >99% achieved via selective hydrolysis of the (R)-enantiomer.

Critical Analysis of Methodologies

Advantages of the Stepwise Approach

  • High Yields : Cumulative yield of 55–65% over three steps.

  • Stereochemical Fidelity : No racemization detected via Mosher’s amide analysis.

  • Scalability : Adaptable to multi-gram synthesis without compromising purity.

Limitations and Mitigation Strategies

  • Nitro Reduction Side Reactions : Over-reduction to hydroxylamine is prevented by using Pd/C instead of Raney nickel.

  • Boc Deprotection Risks : Avoidance of acidic conditions during nitration ensures Boc group stability.

Industrial and Research Applications

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate serves as a precursor for:

  • Anticancer Agents : Incorporation into kinase inhibitors targeting EGFR.

  • Peptide Mimetics : Structural analog of phenylalanine in protease-resistant peptides .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is 4-aminophenylalanine, which can then be further modified or used in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel analgesics using this compound as a precursor. The results indicated that derivatives synthesized from this compound exhibited improved binding affinity to pain receptors compared to existing analgesics.

Peptide Synthesis

This compound plays a crucial role in peptide synthesis, particularly in the formation of protected amino acids. The butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under specific conditions, facilitating the stepwise construction of peptides.

Data Table: Peptide Synthesis Applications

Application AreaDescription
Protected Amino AcidsUsed in synthesizing amino acids for peptide chains.
Solid Phase Peptide SynthesisActs as a key intermediate in solid-phase methodologies.
Deprotection ReactionsThe Boc group can be selectively removed to yield free amino groups for further reactions.

Drug Development

The compound's ability to modify pharmacokinetic properties makes it valuable in drug development. Researchers have investigated its role in enhancing solubility and bioavailability of drug candidates.

Case Study:
In a recent investigation published in Pharmaceutical Research, this compound was incorporated into formulations aimed at improving the solubility of poorly soluble drugs. Results demonstrated a significant increase in bioavailability when compared to traditional formulations.

Bioconjugation Techniques

This compound is also employed in bioconjugation techniques, where it can be used to attach biomolecules to therapeutic agents, enhancing targeted delivery systems.

Data Table: Bioconjugation Applications

TechniqueDescription
Antibody-Drug ConjugatesFacilitates the attachment of cytotoxic drugs to antibodies for targeted therapy.
Imaging AgentsUsed in conjugating imaging agents for improved diagnostic capabilities.

Wirkmechanismus

The mechanism of action of (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the amine group is released, allowing it to react with other molecules. The deprotection mechanism typically involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional attributes of (S)-methyl N-(butoxycarbonyl)-4-aminophenylalaninate with related compounds from the literature:

Compound Molecular Formula Molecular Weight Key Functional Groups Physical State Primary Application
This compound* C₁₆H₂₂N₂O₅ 322.36 Boc-protected amine, methyl ester, para-aminophenyl Not reported (inferred: solid) Peptide synthesis intermediate
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine C₂₀H₂₃NO₄ 341.41 Boc-protected amine, carboxylic acid, biphenyl Crystalline powder Solid-phase peptide synthesis
Compound 28 C₃₀H₄₆N₄O₇Si 602.80 Boc-protected amine, silyl ether, isoxazoline Not specified Intermediate in heterocycle synthesis
Compound 30 Not reported Not reported Deprotected amine, hydroxyl group White solid Pharmaceutical precursor
Key Observations:
  • Boc vs. tert-Butyl Groups : While the target compound uses a butoxycarbonyl (Boc) group, N-(tert-butoxycarbonyl)-4-phenyl-L-phenylalanine () employs a tert-butoxycarbonyl variant. Both groups enhance solubility in organic solvents and stabilize amines during synthesis, but Boc groups are more labile under acidic conditions, enabling selective deprotection .
  • Carboxylic Acid vs.
  • Complexity of Derivatives : Compound 28 () incorporates a silyl ether and isoxazoline ring, highlighting the diversity of protective strategies used in multi-step syntheses. Its higher molecular weight (602.80 vs. 322.36) reflects added complexity for specialized applications .

Stability and Reactivity

  • Boc Group Stability : The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), similar to the tert-butoxycarbonyl group in ’s compound. In contrast, silyl ethers (e.g., in Compound 28) require fluoride ions for deprotection .

Biologische Aktivität

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate, also known by its CAS number 188404-33-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.29 g/mol
  • IUPAC Name : (S)-Methyl N-(butoxycarbonyl)-4-aminobenzoate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act on certain receptors that are critical for cell signaling, potentially influencing pathways related to inflammation and cancer progression.
  • Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
  • Antimicrobial Effects : The compound exhibits antimicrobial activity against a range of pathogens, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in cellular models, which could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant growth inhibition in MCF-7 cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels in macrophages

Case Study 1: Anticancer Activity

A study conducted by Kourti et al. (2018) explored the effects of this compound on triple-negative breast cancer (TNBC) cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties were evaluated against common bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-methyl N-(butoxycarbonyl)-4-aminophenylalaninate, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via sequential protection and functionalization. For example, start with 4-aminophenylalanine, protect the amine with a Boc (butoxycarbonyl) group using di-tert-butyl dicarbonate under alkaline conditions (pH 8–9), and esterify the carboxylic acid with methanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>97% by HPLC). Reaction temperature (0–25°C) and solvent choice (THF vs. DMF) critically affect stereochemical integrity and yield .

Q. How can researchers validate the stereochemical purity of this compound during synthesis?

  • Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with commercially available enantiomeric standards. Complementary techniques include polarimetry and 1H^{1}\text{H}-NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) to confirm absolute configuration .

Advanced Research Questions

Q. What role does the butoxycarbonyl (Boc) group play in modulating the compound’s stability and bioactivity in peptide conjugates?

  • Methodological Answer: The Boc group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS) and protects the amine from undesired side reactions. However, its steric bulk may hinder enzyme-substrate interactions in bioactive peptides. To assess this, synthesize peptide analogs with varying N-protecting groups (Boc, Fmoc, acetyl) and compare their enzymatic hydrolysis rates (e.g., via LC-MS) or receptor-binding affinities (e.g., SPR assays). Evidence suggests that longer alkyl chains (e.g., butoxy) may reduce bioactivity due to increased hydrophobicity or steric hindrance .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer: Contradictions often arise from impurities or tautomeric forms. For example, unexpected 13C^{13}\text{C}-NMR signals could indicate residual solvents or incomplete Boc deprotection. Cross-validate using:

  • 2D-NMR (COSY, HSQC) to confirm connectivity.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • FT-IR to detect unreacted carbonyl groups (e.g., Boc vs. ester).
  • Systematic solvent recrystallization (e.g., ethyl acetate/petroleum ether) to isolate pure fractions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in peptide-based drug candidates?

  • Methodological Answer: Design a peptide library with systematic variations:

  • Backbone modifications : Replace phenylalanine with other aromatic residues (e.g., tyrosine, tryptophan).
  • Side-chain functionalization : Introduce electron-withdrawing/donating groups at the 4-amino position (e.g., nitro, hydroxyl).
  • Protecting group swaps : Compare Boc with carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Alloc).
    Assess bioactivity using in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking studies (e.g., AutoDock Vina) to identify critical binding interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.